
2,6-Dichloro-4-fluorobenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Cl3FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions and a fluorine atom at the 4 position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Dichloro-4-fluorobenzoyl chloride typically involves the acylation of 2,6-dichloro-4-fluorobenzene with oxalyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at a temperature range of 20-30°C for 1.5-2.5 hours. After the reaction, the product is purified by distillation under reduced pressure .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. The raw materials used are inexpensive and readily available, making the process cost-effective. The reaction conditions are carefully controlled to minimize the formation of byproducts and to ensure a high conversion rate of the starting materials .
化学反応の分析
Types of Reactions
2,6-Dichloro-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the benzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Catalysts: Aluminum chloride (AlCl3), copper triflate
Solvents: Dichloromethane, toluene
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Aryl Ketones: Formed by Friedel-Crafts acylation
科学的研究の応用
2,6-Dichloro-4-fluorobenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those with antibacterial and antifungal properties.
Industry: Used in the production of agrochemicals and polymers .
作用機序
The mechanism of action of 2,6-Dichloro-4-fluorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in the synthesis of various biologically active compounds, where it introduces the benzoyl group into the target molecule .
類似化合物との比較
Similar Compounds
3,6-Dichloro-2-fluorobenzoyl chloride: Similar structure but with different substitution pattern.
2,4-Dichloro-5-fluorobenzoyl chloride: Another isomer with chlorine and fluorine atoms at different positions
Uniqueness
2,6-Dichloro-4-fluorobenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .
特性
分子式 |
C7H2Cl3FO |
|---|---|
分子量 |
227.4 g/mol |
IUPAC名 |
2,6-dichloro-4-fluorobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl3FO/c8-4-1-3(11)2-5(9)6(4)7(10)12/h1-2H |
InChIキー |
NUCJKZDUMQQSCZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)C(=O)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


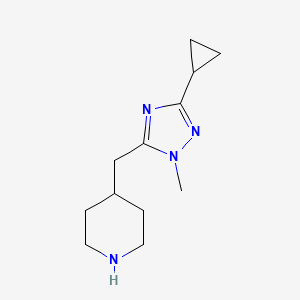

![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)
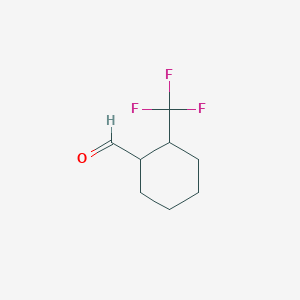

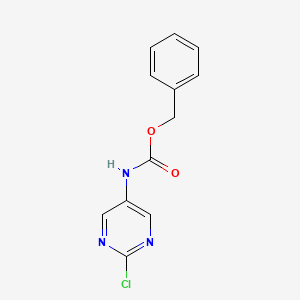
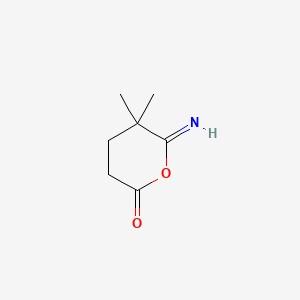
![Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)


![N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)
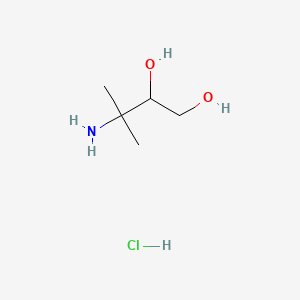
![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
![1-[3-Bromo-4-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15303448.png)
